Terpin hydrate

Catalog No.
S544968
CAS No.
2451-01-6
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpin hydrate

CAS Number

2451-01-6

Product Name

Terpin hydrate

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)C(C)(C)O)O.O

solubility

1 mg/mL at 20 °C

Synonyms

2-(2'-hydroxypropan-2'-yl)-5-methylcyclohexanol, 2-hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, geranodyle, p-menthane-1,8-diol, p-menthane-3,8-diol, para-menthane-3,8-diol, terpin, terpin hydrate, terpin, monohydrate(cis)-isomer, terpin, titanium (+4) salt

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O

The exact mass of the compound Terpin hydrate is 190.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as partially soluble in cold water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antifungal Activity

Studies suggest terpin hydrate possesses antibacterial and antifungal properties. Research has explored its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, some in vitro studies have shown promise against fungal species like Candida albicans []. However, further investigation is needed to confirm these findings and determine its potential clinical applications.

Potential Anti-inflammatory Effects

Terpin hydrate's anti-inflammatory properties are another area of scientific exploration. Studies have investigated its ability to reduce inflammation in various models, suggesting a possible therapeutic role in inflammatory conditions [, ]. However, more research is required to understand the mechanisms behind these effects and determine its efficacy in human trials.

Other Potential Applications

Scientific research is also exploring other potential applications of terpin hydrate. These include:

  • Anxiolytic effects: Some studies suggest terpin hydrate might possess anxiolytic (anxiety-reducing) properties [].
  • Analgesic effects: Limited research suggests terpin hydrate might have pain-relieving properties [].

Terpin hydrate is a chemical compound derived from the hydration of terpenes, particularly from turpentine oil, and is classified as an expectorant. Its chemical formula is C10H22O3C_{10}H_{22}O_{3}, and it appears as a colorless to pale yellow crystalline solid. Terpin hydrate has been historically utilized in medicine to alleviate respiratory conditions by loosening mucus and easing congestion, particularly in patients with acute or chronic bronchitis and related pulmonary diseases .

The exact mechanism of terpin hydrate's expectorant effect is not fully understood. One theory suggests it stimulates goblet cells in the respiratory tract to produce more mucus, while thinning existing mucus to facilitate easier expulsion through coughing [].

Terpin hydrate is generally considered safe for most adults at recommended doses. However, high doses can cause stomach upset, nausea, and vomiting []. It's not recommended for pregnant or breastfeeding women, and some individuals might experience allergic reactions [].

The primary chemical reaction involving terpin hydrate is its dehydration to produce terpineol, which can occur under acidic conditions. For instance, when terpin hydrate is heated with dilute acids such as sulfuric acid, it loses water to form terpineol. This reaction can be represented as follows:

Terpin HydrateTerpineol+H2O\text{Terpin Hydrate}\rightarrow \text{Terpineol}+\text{H}_2\text{O}

The process typically involves the use of an organic solvent that is immiscible with water to facilitate the separation of terpineol from the reaction mixture, thus minimizing further dehydration that could lead to unwanted byproducts .

Terpin hydrate exhibits expectorant properties, functioning by enhancing mucociliary clearance in the respiratory tract. It acts on bronchial secretory cells to liquefy mucus, making it easier for patients to expel secretions. Additionally, terpin hydrate may exert a mild antiseptic effect on lung tissues . Despite its historical usage, recent evaluations by health authorities have raised concerns about its safety and efficacy, leading to its removal from many marketed formulations in the 1990s .

Terpin hydrate can be synthesized through several methods:

  • Hydration of Terpenes: The traditional method involves reacting turpentine oil with sulfuric acid or other sulfonic acids under controlled conditions. This method yields crystalline terpin hydrate and has been optimized using various acids to improve yield and reduce operational complexity .
  • Use of Alternative Acids: Research has shown that using benzene- or toluene-sulfonic acids can enhance yield compared to sulfuric acid alone, eliminating the need for emulsifiers and allowing for higher production rates .
  • Catalytic Methods: The introduction of metallic catalysts during synthesis has also been explored to optimize reaction conditions further .

Terpin hydrate's primary application lies in the pharmaceutical industry as an expectorant for treating respiratory ailments. It is often combined with other medications, such as antitussives, in formulations aimed at relieving cough and congestion associated with bronchitis and other conditions . Although its use has declined due to safety concerns, it remains available in some prescription formulations prepared by compounding pharmacies.

Research into the interactions of terpin hydrate primarily focuses on its combination with other drugs. For instance, when combined with codeine, there are potential risks of respiratory depression and increased central nervous system effects due to the high alcohol content often present in these formulations . Furthermore, allergic reactions have been reported in rare cases, indicating that caution should be exercised when prescribing this compound .

Several compounds share structural or functional similarities with terpin hydrate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
TerpineolC₁₀H₁₈OFragrance and flavoring agentDerived from terpin hydrate; used in perfumes
LinaloolC₁₀H₁₈OFragrance and potential therapeutic usesFound in lavender; known for calming effects
GeraniolC₁₀H₁₈OFragrance and insect repellentFound in rose oil; used in cosmetics
CamphorC₁₀H₁₄OAntiseptic and anti-inflammatoryUsed topically; has a cooling effect

Terpin hydrate stands out due to its specific application as an expectorant and its historical significance in treating respiratory conditions. Its unique synthesis methods also differentiate it from similar compounds that may not share the same therapeutic applications or mechanisms of action .

Terpin hydrate presents as a solid crystalline material under standard conditions [1] [2]. The compound exhibits distinctive physical characteristics that aid in its identification and handling. It appears as colorless, lustrous crystals or white crystalline powder, with the crystal structure being predominantly rhombic in nature [1] [3]. The material may occasionally display a slight off-white coloration, particularly when exposed to environmental conditions over extended periods [1] [3].

The compound possesses a characteristic slight odor, which is often described as mildly aromatic or pine-like, consistent with its terpene origin [1] [3]. This olfactory property serves as an important identification parameter during quality control procedures. When exposed to dry air conditions, terpin hydrate demonstrates efflorescent behavior, meaning it readily loses water molecules from its crystal structure, resulting in a gradual change in appearance and weight [4] [5].

The crystalline structure of terpin hydrate contributes to its stability and handling characteristics in pharmaceutical and research applications. The lustrous appearance of well-formed crystals indicates proper crystallization and purity, making visual inspection a valuable preliminary assessment tool [3].

Solubility Profile in Various Solvents

The solubility characteristics of terpin hydrate demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to its hydroxyl groups and hydrocarbon backbone. In aqueous systems, terpin hydrate exhibits partial solubility with quantitative measurements ranging from 3.42 to 10.0 grams per liter at 25°C [3] [6] [7]. This moderate water solubility is attributed to the hydrogen bonding capability of both the hydroxyl groups and the water of hydration.

In polar organic solvents, terpin hydrate shows enhanced solubility. Methanol demonstrates good solubility characteristics, making it suitable for recrystallization procedures [3] [8]. Ethanol exhibits quantifiable solubility at 38 milligrams per milliliter at 25°C, which is considerably higher than water solubility [9] [8]. Dimethyl sulfoxide represents the most effective solvent system, with solubility exceeding 38 milligrams per milliliter at 25°C [9] [8].

The compound shows favorable solubility in ethyl acetate, making this solvent useful for extraction and purification procedures [8]. In contrast, solubility in aromatic solvents such as benzene is limited, classified as slightly soluble [8] [4]. Chloroform demonstrates similar slightly soluble characteristics [4]. Ether solvents, including diethyl ether, show minimal solubility, ranging from slightly soluble to practically insoluble [8] [4]. Petroleum ether exhibits complete insolubility, providing a useful system for selective extraction procedures [8].

Temperature significantly influences solubility behavior. Boiling water demonstrates sparingly soluble characteristics, while boiling alcohol achieves very high solubility levels [4] [5]. These temperature-dependent solubility variations are crucial for crystallization and purification methodologies.

Melting Point and Thermal Behavior

Terpin hydrate exhibits complex thermal behavior that reflects its hydrated nature and crystal structure. The primary melting point range spans 116-120°C, representing the melting of the hydrated crystalline form [3] [10] [11]. This melting process involves both the disruption of crystal lattice forces and the loss of water molecules from the hydrate structure.

Differential scanning calorimetry analysis reveals additional thermal events that provide insight into the compound's behavior. At approximately 100°C, a small endothermic peak is observed, which has been identified as eutectic formation between terpin hydrate and desolvated terpin in a ratio of 17:83 [11]. This phenomenon occurs consistently across different experimental conditions and represents an important thermal characteristic.

When terpin hydrate is subjected to vacuum drying at 60°C for two hours, the resulting anhydrous material exhibits a modified melting point of approximately 103°C [4] [5]. This difference illustrates the significant impact of hydration state on thermal properties. The anhydrous form of terpin demonstrates different thermal characteristics, with a reported boiling point of 258°C [3].

Thermal decomposition becomes significant above 120°C, with the formation of carbon oxides and other decomposition products [1] [11] [8]. The decomposition pathway involves complex reactions that limit the utility of high-temperature applications. Thermogravimetric analysis indicates that water loss occurs gradually with temperature increase, beginning around 100°C and becoming more pronounced as temperature approaches the melting point [11].

The thermal stability profile indicates that terpin hydrate remains stable under normal storage and handling conditions but requires careful temperature control during processing and analytical procedures [1] [8].

Stability and Degradation Pathways

Terpin hydrate demonstrates good stability under standard storage conditions, maintaining its chemical integrity when kept at room temperature in dry environments [1] [8]. However, several degradation pathways become activated under specific conditions, requiring careful consideration in handling and storage protocols.

Thermal degradation represents the primary decomposition pathway at elevated temperatures. Above 120°C, thermal decomposition occurs with the formation of carbon oxides and water vapor as the main decomposition products [1] [11] [8]. This thermal instability limits high-temperature processing applications and requires temperature-controlled storage conditions.

Oxidative degradation occurs when terpin hydrate is exposed to strong oxidizing agents [1] [8]. The hydroxyl groups present in the molecule serve as reactive sites for oxidation reactions, leading to the formation of various oxidation products including aldehydes, ketones, and carboxylic acids. This susceptibility to oxidation necessitates storage under inert atmospheric conditions when long-term stability is required.

Acid-catalyzed dehydration represents another significant degradation pathway [12] [11]. Strong acids can promote the loss of water molecules from the hydrate structure, resulting in the formation of anhydrous terpin or other dehydrated products. This reaction pathway has been utilized synthetically but represents a degradation concern in acidic formulations.

Base-catalyzed degradation occurs in the presence of strong alkaline conditions, though the specific products and mechanisms are less well-characterized [8]. This pathway typically involves more complex rearrangement reactions that can lead to significant structural modifications.

Photochemical degradation has been observed under ultraviolet light exposure, particularly in moist air conditions [13]. This process can result in darkening of the material and formation of colored degradation products. Protection from light exposure is therefore recommended for long-term storage.

Environmental moisture affects the physical stability of terpin hydrate through its efflorescent properties [4] [5]. While not representing chemical degradation, the loss of water of hydration can affect the compound's physical properties and handling characteristics.

Biological degradation pathways have been extensively studied in microbial systems [14] [15]. Brevibacterium species can metabolize terpin hydrate through enzymatic oxidation, producing α-terpineol and various organic acids as metabolites. This biological transformation involves induced enzyme systems and demonstrates the compound's biodegradability under appropriate conditions.

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy provides distinctive characteristic peaks that enable reliable identification and structural confirmation of terpin hydrate [16] [17]. The most prominent spectroscopic features arise from the hydroxyl groups present in both the alcohol functionalities and the water of hydration.

The hydroxyl stretching regions exhibit characteristic absorption patterns that are diagnostic for terpin hydrate structure. Water of hydration produces broad absorption bands in the 3000-3500 cm⁻¹ region, representing the O-H stretching vibrations of coordinated water molecules [16] [17]. These bands typically appear as broad, overlapping peaks due to hydrogen bonding interactions within the crystal structure.

Alcohol hydroxyl groups contribute to absorption around 3500 cm⁻¹, appearing as somewhat sharper peaks compared to the hydration water bands [16]. The distinction between these two types of hydroxyl environments provides valuable structural information and confirms the presence of both alcohol functionalities and water of hydration.

The carbon-hydrogen stretching region displays characteristic absorption bands between 2800-3000 cm⁻¹, corresponding to the alkyl portions of the cyclohexane ring and methyl substituents [17]. These peaks provide information about the hydrocarbon framework and help distinguish terpin hydrate from other similar compounds.

The fingerprint region below 1500 cm⁻¹ contains complex absorption patterns that are highly specific to the terpin hydrate structure [18] [17]. This region includes C-C stretching vibrations, C-O stretching modes, and various bending vibrations that create a unique spectroscopic signature for identification purposes.

Hydrogen bonding interactions within the crystal structure significantly influence the infrared spectrum, causing shifts and broadening of hydroxyl peaks [16]. The strength and nature of these hydrogen bonds can be analyzed through careful examination of peak positions and widths.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about terpin hydrate, confirming the molecular framework and stereochemical features [19] [20]. Proton nuclear magnetic resonance analysis demonstrates consistency with the expected structural features of the compound.

The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns that confirm the presence of the cyclohexane ring system with appropriate substitution patterns [19] [20]. Methyl group protons appear as singlets in the aliphatic region, while cyclohexane ring protons show more complex splitting patterns due to coupling interactions.

Hydroxyl protons typically appear as exchangeable signals that can be confirmed through deuterium exchange experiments. The chemical shifts of these protons provide information about the hydrogen bonding environment and the electronic environment surrounding the hydroxyl groups.

Carbon-13 nuclear magnetic resonance data is available in spectroscopic databases and provides detailed information about the carbon environments within the molecule [21] [18]. This technique enables distinction between different carbon types, including quaternary carbons bearing hydroxyl groups, methylene carbons in the ring system, and methyl carbons.

The water of hydration contributes characteristic signals that can be distinguished from the organic portion of the molecule through appropriate experimental techniques. Integration patterns help confirm the stoichiometry of hydration and verify the molecular composition.

Two-dimensional nuclear magnetic resonance techniques can provide additional structural confirmation through correlation experiments that establish connectivity patterns within the molecule. These advanced techniques are particularly valuable for unambiguous structural assignment and stereochemical determination.

Mass Spectrometry Data

Mass spectrometry provides essential molecular weight confirmation and structural information through fragmentation patterns [21] [22]. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of terpin hydrate including the water of hydration.

The base peak in the mass spectrum occurs at mass-to-charge ratio 81.069633 with 100% relative intensity [21] [22]. This represents the most stable fragment ion formed during the ionization and fragmentation process. Secondary fragment ions appear at mass-to-charge ratios 95.085304 (91.50% relative intensity) and 109.100937 (7.57% relative intensity) [21] [22].

The fragmentation pattern follows characteristic pathways typical of alcohol-containing compounds [23] [24]. Alpha-cleavage represents the primary fragmentation mechanism, involving bond breaking adjacent to the hydroxyl groups. This process leads to the formation of stable oxonium ions and neutral radical species.

Loss of water molecules represents another important fragmentation pathway, producing dehydrated molecular ions and fragment ions. The specific mass losses observed provide confirmation of the number of hydroxyl groups and water molecules present in the original structure.

Chemical ionization mass spectrometry can provide additional structural information under gentler ionization conditions, often preserving the molecular ion and providing complementary fragmentation data [24]. This technique is particularly valuable for confirming molecular weight and examining different fragmentation pathways.

Gas chromatography-mass spectrometry coupling enables separation of terpin hydrate from potential impurities or related compounds while providing simultaneous identification through mass spectral data [25] [26]. This analytical approach is particularly valuable for purity assessment and quantitative analysis in pharmaceutical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Heavy Atom Count

12

LogP

2.32

Appearance

Solid powder

Melting Point

158 - 159 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MPF495B08R
4HW1S44T5G

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Terpin hydrate is used in the treatment of acute and chronic bronchitis, pneumonia, bronchiectasis, chronic obstructive pulmonary disease, infectious and inflammatory diseases of the upper respiratory tract.

Pharmacology

It acts to facilitate the removal of mucus from the respiratory tract. It prevents the exacerbation of excessive mucus production and secretion due to airway bacterial or viral infections, asthma or chronic bronchitis. Expectorants like terpin hydrate change mucus consistency and make coughing more productive.

MeSH Pharmacological Classification

Expectorants

Mechanism of Action

Terpin hydrate improves mucociliary function by working directly on the bronchial secretory cells in the lower respiratory tract to liquify and facilitate the elimination of bronchial secretionsas well as exerting a weak antiseptic effect on the pulmonary parenchyma. It is thought to increase the amount of fluid in the respiratory tract, which increases the flow and clearance of local irritants and as well as reducing the viscosity of mucus.

Pictograms

Irritant

Irritant

Other CAS

2451-01-6

Wikipedia

Terpin

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-: INACTIVE

Dates

Last modified: 08-15-2023
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